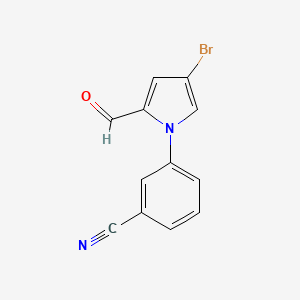
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with a bromo group and a formyl group, along with a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The formyl group can be introduced via Vilsmeier-Haack formylation, using DMF and POCl3 . The bromo group is typically introduced through bromination using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of safer, more environmentally friendly reagents.
化学反应分析
Types of Reactions
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(4-Bromo-2-formylpyrrol-1-yl)benzoic acid.
Reduction: 3-(4-Bromo-2-formylpyrrol-1-yl)benzylamine.
Substitution: 3-(4-Methoxy-2-formylpyrrol-1-yl)benzonitrile.
科学研究应用
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is not fully understood, but it is believed to interact with biological molecules through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage . The bromo group can participate in halogen bonding, which may influence the compound’s binding affinity to biological targets .
相似化合物的比较
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the pyrrole ring and formyl group.
2-Formylpyrrole: Contains the formyl group on the pyrrole ring but lacks the benzonitrile moiety.
4-(2,5-Dimethylpyrrol-1-yl)benzonitrile: Similar structure but with methyl groups instead of the bromo and formyl groups.
Uniqueness
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromo and formyl groups on the pyrrole ring, along with the benzonitrile moiety, makes it a versatile intermediate for further chemical modifications and applications in various fields.
属性
分子式 |
C12H7BrN2O |
|---|---|
分子量 |
275.10 g/mol |
IUPAC 名称 |
3-(4-bromo-2-formylpyrrol-1-yl)benzonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-10-5-12(8-16)15(7-10)11-3-1-2-9(4-11)6-14/h1-5,7-8H |
InChI 键 |
WTFWFZRLWVPBLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=C(C=C2C=O)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)
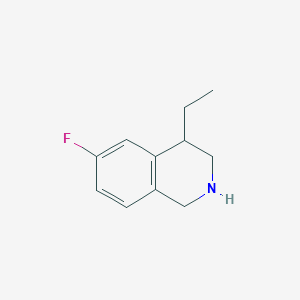
![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
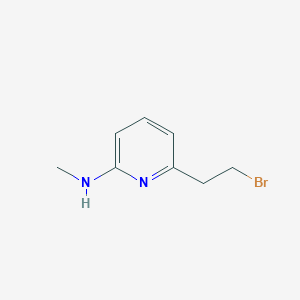
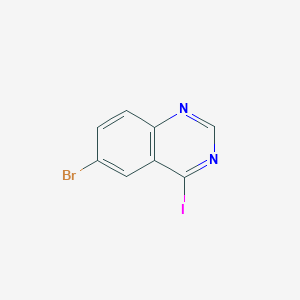
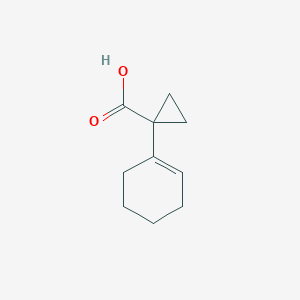
![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)

![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
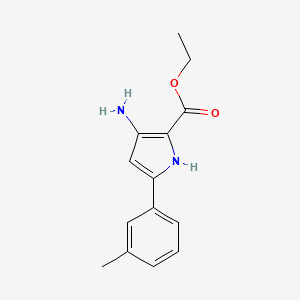
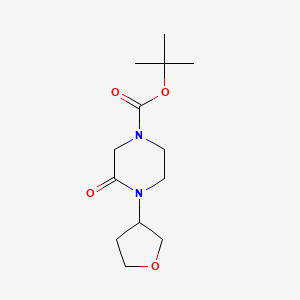
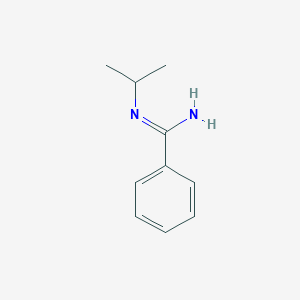
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
